Methyl 2-(3,4-dimethoxyphenyl)propanoate
Overview
Description
“Methyl 2-(3,4-dimethoxyphenyl)propanoate” is a chemical compound with the CAS Number 29207-02-1 . It has a molecular weight of 224.26 and a molecular formula of C12H16O4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The predicted density is 1.080±0.06 g/cm3 .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.080±0.06 g/cm3 . The predicted boiling point is 295.2±35.0 °C , and the melting point is 47-48 °C .Scientific Research Applications
Asymmetric Synthesis
Methyl 2-(3,4-dimethoxyphenyl)propanoate and its derivatives have been utilized in asymmetric synthesis. For instance, optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative, was prepared using an asymmetric hydrogenation catalyst system. This process involved the Pictet-Spengler ring closure and considered various factors like solvent, nitrogen substituent, and ligand for optimal substrate preparation (O'reilly, Derwin, & Lin, 1990).
Herbicidal Properties
The compound has been studied for its herbicidal properties. Dichlofop-methyl, a derivative, is a selective herbicide for wild oat control in wheat. It functions by inhibiting auxin-stimulated elongation in plants and has a distinct mechanism of action that differs between its ester and acid forms (Shimabukuro, Nord, & Hoerauf, 1978).
Cytotoxicity in Tumor Cells
Synthetic analogues of this compound have been evaluated for their cytotoxic effects on human tumor cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment. Some esters showed moderate inhibitory effects on tumor cells, with phenolic derivatives displaying the highest cytotoxicity (Hu et al., 2005).
Electrochemical Applications
The compound's derivatives have been studied in electrochemical applications. For example, research on electroreductive radical cyclization has been conducted using derivatives of this compound. These studies contribute to the understanding of organic synthesis processes and the development of new synthetic methodologies (Esteves et al., 2005).
Biological Effects
Research has been done on the physiological effects of derivatives of this compound, such as its impact on conditioned avoidance response in rats. These studies provide insight into the compound's potential central nervous system effects (Barfknecht, Miles, & Leseney, 1970).
Catalytic Applications
The compound has been utilized in catalytic applications, such as in the production of methyl propanoate via methoxycarbonylation of ethene. These studies demonstrate the compound's role in facilitating chemical reactions and its potential industrial applications (Clegg et al., 1999).
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-6-10(14-2)11(7-9)15-3/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQFLGJMUWUPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264011 | |
Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29207-02-1 | |
Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29207-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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